8-bromo-1H-quinoxalin-2-one
Overview
Description
8-bromo-1H-quinoxalin-2-one (BQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Anticancer Applications : 8-bromo-1H-quinoxalin-2-one derivatives have been explored for their potential anticancer properties. For instance, a study by Ghanbarimasir et al. (2018) synthesized quinoxaline derivatives containing 2-aminoimidazole, demonstrating potent antiproliferative activity in colon and breast cancer cell lines (Ghanbarimasir et al., 2018).
Chemical Synthesis and Modifications : The compound has been used as a starting material or intermediate in the synthesis of various quinoxaline derivatives. Didenko et al. (2015) produced 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko et al., 2015).
Chemoproteomic Applications : Wu et al. (2014) developed quinolin-2(1H)-one inhibitors, useful in chemoproteomic affinity capture experiments, providing insight into the selectivity of the series in gene expression control (Wu et al., 2014).
Organic Chemistry and Catalysis : Quinoxalin-2(1H)-ones, including this compound, are used in various organic synthesis processes. Xie et al. (2019) described a method for preparing quinoxaline-3-carbonyl compounds through metal- and base-free conditions (Xie et al., 2019).
Photoredox Chemistry : He et al. (2020) discussed a photoredox-catalyst-free radical alkylation of quinoxalin-2(1H)-ones, illustrating the compound's role in light-driven chemical reactions (He et al., 2020).
Glucose Transport Regulation : Cornelius et al. (1991) studied 8-bromo-cAMP (a derivative of this compound) in the context of glucose transport regulation in preadipocytes, revealing its role in gene expression related to glucose transport (Cornelius et al., 1991).
Photoinduced Cyclization in Organic Synthesis : Li et al. (2013) achieved the synthesis of quinoxalin-2(1H)-ones through a photoinduced cyclization process, demonstrating the compound's utility in novel synthetic pathways (Li et al., 2013).
C-H Bond Functionalization : Ghosh and Das (2020) discussed the selective C-H bond functionalization of quinoxalin-2(1H)-one, highlighting its versatility in the modification and functionalization in drug design (Ghosh & Das, 2020).
Electrochemical and Computational Investigations : Chaouiki et al. (2020) investigated quinoxaline derivatives as corrosion inhibitors, demonstrating the compound's utility in material science (Chaouiki et al., 2020).
Kinase Inhibition for Cancer Therapy : Abbas et al. (2015) synthesized quinoxaline derivatives as inhibitors of c-Met kinase, a receptor associated with tumor progression, showing the compound's potential in targeted cancer therapy (Abbas et al., 2015).
Future Directions
Future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions . The aim is to enrich the methods for the reaction of quinoxalin-2(1H)-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .
Mechanism of Action
Target of Action
The primary target of 8-bromo-1H-quinoxalin-2-one is the Hepatitis C virus (HCV) . HCV is a serious global public health problem, often leading to fibrosis, cirrhosis, and ultimately hepatocellular carcinoma .
Mode of Action
This compound interacts with its target through a structure-activity relationship (SAR) . The compound contains a 4-aryl-substituted thiazol-2-amine moiety, which is optimal for antiviral activity . Introducing a hydrogen-bond acceptor (such as an ester or amide group) at the C-3 position of quinoxalin-2 (1 H )-one enhances the antiviral potency . Notably, N, N -disubstituted amide is superior to N -monosubstituted amide .
Biochemical Pathways
The compound affects the biochemical pathways of HCV through a process known as C3-functionalization . This process involves various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2 (1 H )-ones .
Result of Action
The result of the compound’s action is a high anti-HCV potency . The compound BH6870, a derivative of quinoxalin-2 (1 H )-one, showed a high anti-HCV potency (EC50 = 0.21 µM) and a good cell safety index (SI = 47.19) .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Bromo-1H-quinoxalin-2-one are largely attributed to its ability to undergo direct C3-functionalization via C–H bond activation . This process involves interactions with various enzymes, proteins, and other biomolecules, leading to diverse biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve its direct C3-functionalization via C–H bond activation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Properties
IUPAC Name |
8-bromo-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVDOCODXRKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731841 | |
Record name | 8-Bromoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-82-0 | |
Record name | 8-Bromo-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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